N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is an intriguing chemical compound due to its multifaceted applications across various scientific domains, including chemistry, biology, medicine, and industry. The structure comprises an indole moiety, a triazole ring, a furan substituent, and a cyclopropyl group, making it a complex and versatile molecule for research and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves several steps:
Formation of Indole-2-Carboxamide: : This usually starts with the synthesis of the indole-2-carboxylic acid, which is subsequently converted to its carboxamide through an amide coupling reaction.
Construction of the Triazole Ring: : Using azide-alkyne cycloaddition (often referred to as the Huisgen reaction), the triazole ring is formed by reacting an azide with an alkyne.
Incorporation of the Furan and Cyclopropyl Groups: : Through selective substitution reactions, the furan and cyclopropyl groups are introduced onto the triazole ring.
Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing reaction conditions such as temperature, pressure, solvent use, and catalyst selection to ensure efficiency, yield, and cost-effectiveness. Continuous flow reactors might be employed to enhance reaction rates and maintain consistent quality.
Chemical Reactions Analysis
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibits a variety of chemical reactivity:
Oxidation and Reduction: : The compound can undergo oxidation reactions, potentially forming N-oxide derivatives. Reduction reactions might target the triazole ring or the keto group, modifying its electronic properties.
Substitution Reactions: : Electrophilic or nucleophilic substitution can occur at various positions, particularly the furan and cyclopropyl groups, allowing for the creation of derivatives with altered functionalities.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like alkyl halides or amines.
Major Products: These reactions can yield a wide array of products depending on the conditions, such as N-oxides, reduced triazoles, and substituted derivatives that have varying biological and chemical properties.
Scientific Research Applications
This compound holds significant promise in several research areas:
Chemistry: : Utilized as a building block for complex molecule synthesis and as a probe in mechanistic studies.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or anti-infective agent.
Industry: : Can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects is closely tied to its structural components:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : Involvement in key biochemical pathways, potentially modulating signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other indole-triazole derivatives or furan-containing molecules, N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide stands out due to:
Unique Combination of Substituents: : The presence of the furan, cyclopropyl, and triazole elements together with the indole core is relatively unique.
Enhanced Properties: : This unique structure may endow the compound with enhanced biological or chemical properties, such as increased binding affinity or stability.
Similar Compounds: : Other similar compounds include N-(2-(4-benzyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide or derivatives where the furan or cyclopropyl groups are replaced with other functional groups.
Thus, this compound is a compound of significant interest across various fields, offering diverse opportunities for further exploration and application.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-19(16-12-13-4-1-2-5-15(13)22-16)21-9-10-24-20(27)25(14-7-8-14)18(23-24)17-6-3-11-28-17/h1-6,11-12,14,22H,7-10H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTROVBTUVXNPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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